N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features an indole moiety, a tetrahydropyran ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable dihydrofuran precursor.
Coupling with the Carboxamide Group: The final step involves the coupling of the tetrahydropyran derivative with a carboxamide group using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to the biological activities of the indole moiety .
Biology: The compound is used in studies related to cell signaling and apoptosis.
Pharmacology: It is explored for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in cell signaling pathways. The compound may exert its effects by modulating these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety and ethyl linker but differs in the presence of an isobutylphenyl group instead of the tetrahydropyran ring .
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and ethyl linker but has a methoxynaphthalenyl group .
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the tetrahydropyran ring, which may confer distinct biological activities and chemical properties compared to other indole derivatives. This structural feature may enhance its interactions with specific biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c25-21(22(11-16-26-17-12-22)19-7-2-1-3-8-19)23-13-15-24-14-10-18-6-4-5-9-20(18)24/h1-10,14H,11-13,15-17H2,(H,23,25) |
InChI Key |
KPPQLVFJIDUMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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